2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Description
The compound 2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a heterocyclic molecule combining a [1,2,4]triazolo[4,3-b]pyridazinone core with a substituted benzoxazine moiety and a tert-butyl sulfonyl group. Its structural complexity arises from:
- A tert-butyl sulfonyl substituent at position 6, enhancing solubility and metabolic stability compared to smaller alkyl or aryl sulfonates .
This compound’s synthesis likely involves multi-step functionalization of a chlorinated triazolo-pyridazine precursor (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine), followed by nucleophilic substitution or coupling reactions to install the benzoxazine and sulfonyl groups .
Properties
IUPAC Name |
6-tert-butylsulfonyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-13-5-6-15-14(11-13)23(9-10-30-15)18(26)12-24-19(27)25-16(21-24)7-8-17(22-25)31(28,29)20(2,3)4/h5-8,11H,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKMSXYGHXCICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)S(=O)(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic compound that belongs to the quinazoline family, noted for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes a quinazoline core substituted with a cyclohexyl group and a sulfanyl moiety linked to a fluorophenyl group. This unique configuration contributes to its biological properties.
The biological activity of N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound exhibits high affinity for these targets, modulating their activity and leading to several pharmacological effects .
Antiviral Activity
Recent studies have indicated that derivatives of quinazoline compounds, including N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine, show significant antiviral properties. For instance, certain analogs have demonstrated efficacy against viral polymerases, inhibiting their activity by over 95% in vitro .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro tests have shown that it possesses inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) reported below 20 µM for some derivatives. This suggests potential utility in treating infections caused by resistant strains of bacteria .
Cytotoxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine has undergone cytotoxicity testing against human cell lines, revealing an acceptable safety profile with low cytotoxic effects at therapeutic concentrations .
Case Studies
- Antiviral Screening : A high-throughput screening study identified N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine as a promising candidate against viral targets, achieving an EC50 value of 0.35 µM against hepatitis C virus (HCV) polymerase .
- Antimicrobial Testing : In a comparative study, the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 10 to 30 µM, indicating its potential as an antimicrobial agent .
Data Summary
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Several studies have investigated the antimicrobial properties of benzoxazine derivatives. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis or inhibit enzyme activity essential for bacterial growth .
-
Anti-cancer Potential :
- Research indicates that triazole derivatives can exhibit anti-cancer properties by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its potency against certain types of tumors through mechanisms such as inhibition of angiogenesis or modulation of cell cycle progression .
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticidal Properties :
- Plant Growth Regulators :
Case Study 1: Antimicrobial Efficacy
A study published in ResearchGate examined the antimicrobial properties of various benzoxazine derivatives, including those structurally related to the compound . The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential for development into therapeutic agents .
Case Study 2: Anti-cancer Mechanisms
In a recent publication, researchers investigated the anti-cancer effects of triazole derivatives in vitro. The study found that certain derivatives could induce cell death in breast cancer cells through apoptosis pathways, highlighting the therapeutic potential of compounds like 2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and their distinguishing features are summarized below:
Key Findings
Core Scaffold Variations: The triazolo-pyridazinone core in the target compound contrasts with pyrazole () or benzoxazinone () cores in analogues. Triazolo-pyridazines exhibit stronger π-stacking interactions with biological targets (e.g., kinases) compared to pyrazoles . The tert-butyl sulfonyl group in the target compound improves lipophilicity (logP ~2–3 estimated) versus polar substituents like ethanamine (logP ~1.5 in ) .
Synthetic Routes: The target compound likely employs chlorine displacement on a triazolo-pyridazine intermediate (similar to ’s synthesis of 6-chloro derivatives) . By contrast, benzoxazinone derivatives () are synthesized via Cs₂CO₃-mediated coupling, highlighting divergent strategies for heterocyclic assembly .
The tert-butyl sulfonyl group may reduce off-target interactions compared to smaller sulfonates due to steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
